molecular formula C25H23F3N2O3 B11506708 N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide

N-(2-{[(Z)-(3,4-diethoxyphenyl)methylidene]amino}phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11506708
M. Wt: 456.5 g/mol
InChI Key: IALQRECLDNXHJL-UHFFFAOYSA-N
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Description

N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a trifluoromethyl group and a diethoxyphenyl moiety, making it an interesting subject for research in chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst to form the Schiff base. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(Z)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
  • N-{2-[(Z)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

Uniqueness

N-{2-[(Z)-[(3,4-DIETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of both diethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C25H23F3N2O3

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-[(3,4-diethoxyphenyl)methylideneamino]phenyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C25H23F3N2O3/c1-3-32-22-14-9-17(15-23(22)33-4-2)16-29-20-7-5-6-8-21(20)30-24(31)18-10-12-19(13-11-18)25(26,27)28/h5-16H,3-4H2,1-2H3,(H,30,31)

InChI Key

IALQRECLDNXHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC

Origin of Product

United States

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